
3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group, a hydroxyl group on the second carbon, and a methyl group on the second carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl group, followed by the introduction of the hydroxyl and methyl groups. One common method involves the reaction of a suitable amino acid precursor with benzyl chloroformate to form the benzyloxycarbonyl-protected intermediate. This intermediate is then subjected to hydroxylation and methylation reactions under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods to yield the free amino acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the free amino acid.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may play a role in protecting the amino group during biochemical reactions, while the hydroxyl and methyl groups contribute to the compound’s overall reactivity and binding affinity. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.
類似化合物との比較
- 3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid
- 3-(((Benzyloxy)carbonyl)amino)-2-oxo-4-phenylbutane-1-diazonium
- N2-((Benzyloxy)carbonyl)-N1-((3S)-1-cyanopyrrolidin-3-yl)-L-leucine
Comparison: 3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-2-methylpropanoic acid is unique due to the presence of both a hydroxyl group and a methyl group on the second carbon, which influences its chemical reactivity and biological activity. In contrast, similar compounds may have different substituents, such as phenyl or cyano groups, which can alter their properties and applications.
特性
分子式 |
C12H15NO5 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC名 |
2-hydroxy-2-methyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-12(17,10(14)15)8-13-11(16)18-7-9-5-3-2-4-6-9/h2-6,17H,7-8H2,1H3,(H,13,16)(H,14,15) |
InChIキー |
KSMKQWHPNHPFCD-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



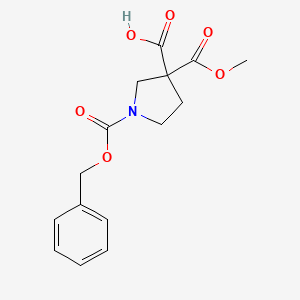
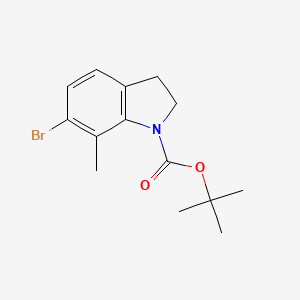
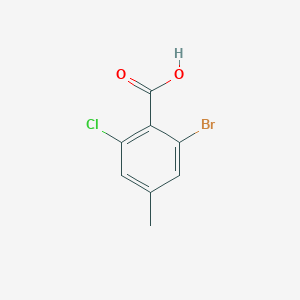


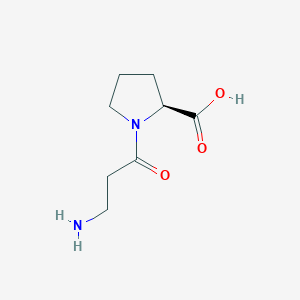
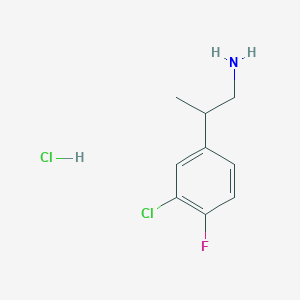
![3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid](/img/structure/B13502975.png)
![benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate](/img/structure/B13502983.png)
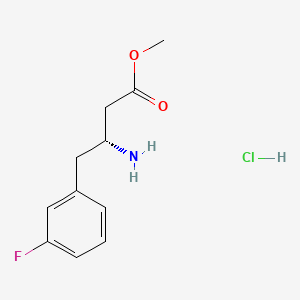
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid](/img/structure/B13502994.png)


